5-Bromo-3-chloro-2-isobutoxypyridine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers needing rapid, regioselective construction of complex heterocycles face supply inconsistency and limited orthogonal purity. 5-Bromo-3-chloro-2-isobutoxypyridine solves this bottleneck: - Enables sequential Suzuki-Miyaura at Br (C5) then Cl (C3), accelerating SAR exploration. - High yield (86%) synthesis ensures scalable, cost-effective supply for med-chem and agrochemical programs. - Inhibits acetyl CoA carboxylase, fatty acid synthase, and malonyl CoA mutase for metabolic probe applications.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
CAS No. 1289093-31-7
Cat. No. B1403328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-isobutoxypyridine
CAS1289093-31-7
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=N1)Br)Cl
InChIInChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3
InChIKeyMWBJHRBHKGTXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-isobutoxypyridine: Dihalogenated Building Block


5-Bromo-3-chloro-2-isobutoxypyridine (CAS 1289093-31-7) is a dihalogenated pyridine derivative with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . It features a pyridine core substituted with bromine at the 5-position, chlorine at the 3-position, and an isobutoxy group at the 2-position, making it a valuable heterocyclic building block in organic synthesis . The compound serves as a key intermediate for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions, where the bromo and chloro substituents act as orthogonal reactive handles for sequential functionalization [1]. Its synthesis typically involves the nucleophilic aromatic substitution of 5-bromo-3-chloro-2-fluoropyridine with 2-methylpropan-1-ol, yielding the target compound in high purity (≥97%) as confirmed by NMR and HPLC analyses .

Workflow
Sequential functionalization via orthogonal cross-coupling handles (Br, Cl)
Selection
Dihalogenated pyridine building block with isobutoxy group for lipophilicity modulation
Use Context
Palladium-catalyzed reactions such as Suzuki-Miyaura coupling for complex molecule construction

Why 5-Bromo-3-chloro-2-isobutoxypyridine Is Irreplaceable


Generic substitution of 5-bromo-3-chloro-2-isobutoxypyridine with other dihalogenated pyridine analogs is not straightforward due to the unique combination of substituents that dictate distinct reactivity profiles, steric effects, and physicochemical properties . The specific positioning of the bromine and chlorine atoms on the pyridine ring creates a unique electronic environment that influences the regioselectivity of cross-coupling reactions, while the isobutoxy group at the 2-position imparts specific lipophilicity and steric bulk that can dramatically alter both synthetic outcomes and biological activity . Furthermore, the compound's reported enzyme inhibition profile—specifically its activity against acetyl CoA carboxylase, fatty acid synthase, and malonyl CoA mutase—is directly linked to its specific isobutoxy substitution pattern, a property that cannot be replicated by ethoxy, propoxy, or fluoro analogs . As detailed in the quantitative evidence below, these differentiating factors have measurable impacts on reaction yields, selectivity, and biological potency that justify the compound's selection over close structural analogs.

Isobutoxy group imparts distinct lipophilicity that ethoxy or fluoro analogs may not replicate; membrane interaction profiles may shift.
Reported enzyme inhibition profile (acetyl CoA carboxylase, fatty acid synthase, malonyl CoA mutase) is linked to isobutoxy pattern; target engagement may differ with other alkoxy substituents.
Orthogonal halogen reactivity and physical properties (boiling point, molecular weight) vary with alkoxy substitution, potentially altering synthetic outcomes and purification workflows.

5-Bromo-3-chloro-2-isobutoxypyridine: Comparative Evidence


Enhanced Lipophilicity

The isobutoxy group of the target compound confers significantly higher lipophilicity compared to the ethoxy and fluoro analogs, which directly impacts membrane permeability and bioavailability in drug discovery programs. The predicted consensus LogP (octanol-water partition coefficient) for 5-bromo-3-chloro-2-isobutoxypyridine is 3.32, representing a substantial increase over the ethoxy analog (5-bromo-3-chloro-2-ethoxypyridine), which has a predicted LogP of approximately 2.46 based on structural calculation methods . This difference of approximately 0.86 log units corresponds to a nearly 7.2-fold increase in lipophilicity, a critical parameter for optimizing drug-like properties.

Lipophilicity
Data to verify
Target: Consensus LogP 3.32
Comparator (ethoxy analog): ~2.46
ΔLogP ≈ 0.86 (~7.2× increase)
May support membrane permeability evaluation in discovery settings.
Predicted values; confirm experimentally.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Higher Synthetic Yield

The synthesis of 5-bromo-3-chloro-2-isobutoxypyridine via nucleophilic aromatic substitution of 5-bromo-3-chloro-2-fluoropyridine with 2-methylpropan-1-ol proceeds with a high yield of 86%, providing a reliable and scalable route to this building block . This yield is notably higher than typical yields reported for the synthesis of analogous ethoxy derivatives, which often range from 60-75% due to the less favorable steric and electronic properties of smaller alkoxide nucleophiles. The high yield translates directly to lower cost-per-gram and more efficient use of starting materials in multi-step syntheses.

Synthetic Yield
Class-level
Target: 86% isolated yield
Comparator (ethoxy/fluoro analogs): 60-75%
11-26 pp improvement
Higher reported yield may reduce cost and time in scale-up syntheses.
Class-level inference; actual performance may vary.
Organic Synthesis Process Chemistry Reaction Optimization

Selective Enzyme Inhibition Profile

5-Bromo-3-chloro-2-isobutoxypyridine has been shown to inhibit three specific carboxylic acid enzymes—acetyl coenzyme A (CoA) carboxylase, fatty acid synthase, and malonyl CoA mutase—through competitive binding at their active sites . This multi-target inhibition profile is directly attributed to the isobutoxy headgroup, which selectively binds to the hydrophobic pocket present in these enzymes. While quantitative IC50 values are not publicly available for direct comparison with analogs, this specific enzyme inhibition pattern is not reported for the ethoxy or fluoro analogs, suggesting a unique pharmacological profile driven by the isobutoxy moiety.

Enzyme Inhibition
Class-level
Inhibits acetyl CoA carboxylase, fatty acid synthase, and malonyl CoA mutase (competitive binding).
May support lipid metabolism pathway studies as a tool compound.
Qualitative profile; quantitative IC50 not available.
Biochemistry Enzyme Inhibition Drug Discovery

Orthogonal Halogen Cross-Coupling Reactivity

The presence of both bromine and chlorine substituents at the 5- and 3-positions of the pyridine ring, respectively, provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization with high regioselectivity [1]. The bromine atom, being more reactive in oxidative addition, can be selectively coupled first, leaving the chlorine atom intact for a subsequent coupling step. This orthogonal reactivity is a significant advantage over analogs with only one halogen or with identical halogens, enabling the construction of more complex and diverse molecular architectures. The compound has been successfully employed in Suzuki-Miyaura coupling with bis(pinacolato)diboron to generate the corresponding boronate ester, a key intermediate for further derivatization [2].

Cross-Coupling
Class-level
Sequential functionalization: Br (5-position) reacts first in Pd-catalyzed coupling, Cl (3-position) remains for second step. Demonstrated with bis(pinacolato)diboron.
May support diverse library construction for SAR studies.
Conditions: Pd(dppf)Cl2, KOAc, DMF, 80°C.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Improved Handling and Purification

5-Bromo-3-chloro-2-isobutoxypyridine has a molecular weight of 264.55 g/mol and a predicted boiling point of 267.5±35.0 °C, which are substantially higher than those of the ethoxy analog (molecular weight 236.49 g/mol, predicted boiling point ~242-262 °C) . This increased molecular weight and boiling point facilitate easier handling and purification, particularly in large-scale syntheses where distillation or chromatographic separation of volatile compounds can be challenging. The compound is isolated as a colorless oil, and its higher boiling point reduces losses during solvent evaporation and allows for more robust purification protocols.

Physical Properties
Data to verify
Target: MW 264.55 g/mol, BP 267.5±35.0 °C (predicted)
Comparator (ethoxy): MW 236.49 g/mol, BP ~242-262 °C
MW +28 g/mol, BP +5-25 °C
Higher MW and BP may simplify purification and handling.
Predicted values; verify with experimental data.
Process Chemistry Purification Physical Properties

5-Bromo-3-chloro-2-isobutoxypyridine: Optimal Use Cases


Lead Optimization for Membrane Permeability

In drug discovery programs targeting intracellular enzymes or receptors, the higher lipophilicity (Consensus LogP = 3.32) of 5-bromo-3-chloro-2-isobutoxypyridine compared to ethoxy analogs (estimated LogP ~2.46) makes it a preferred building block for improving membrane permeability and oral bioavailability . Medicinal chemists can strategically incorporate this compound into lead series to optimize drug-like properties while maintaining the synthetic versatility provided by its orthogonal halogen handles. The compound's specific enzyme inhibition profile against acetyl CoA carboxylase, fatty acid synthase, and malonyl CoA mutase further supports its use in metabolic disease research .

Scalable Agrochemical Synthesis

The high synthetic yield (86%) of 5-bromo-3-chloro-2-isobutoxypyridine from readily available starting materials, combined with its favorable physical properties (higher boiling point, reduced volatility), makes it an ideal intermediate for large-scale agrochemical synthesis . The orthogonal reactivity of the bromine and chlorine substituents allows for efficient construction of diverse heterocyclic scaffolds commonly found in fungicides and herbicides, enabling rapid SAR exploration and cost-effective production of advanced intermediates .

Chemical Probes for Lipid Metabolism

The reported inhibition of acetyl CoA carboxylase, fatty acid synthase, and malonyl CoA mutase by 5-bromo-3-chloro-2-isobutoxypyridine positions it as a valuable chemical probe for dissecting lipid metabolism pathways . Researchers studying metabolic disorders, obesity, or cancer metabolism can utilize this compound to perturb fatty acid synthesis and validate target engagement in cellular and in vivo models. The availability of robust synthetic protocols and reliable commercial sources ensures that this tool compound can be readily accessed for mechanistic studies.

Parallel Library Synthesis for SAR Studies

The orthogonal reactivity of the bromine and chlorine atoms in 5-bromo-3-chloro-2-isobutoxypyridine enables sequential functionalization, making it an exceptional scaffold for generating diverse compound libraries in parallel synthesis workflows . Medicinal chemists can first exploit the more reactive bromine atom for a Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, followed by a subsequent coupling at the chlorine position to introduce a second diversity element . This modular approach accelerates SAR studies and hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Lead optimization for intracellular targets
Isobutoxy-driven lipophilicity modulation
Membrane permeability assessment in discovery models
Agrochemical intermediate scale-up
Reported high yield and favorable physical properties
Process robustness; cost-effective route evaluation
Lipid metabolism pathway studies
Reported enzyme inhibition profile
Target engagement assays; metabolic pathway analysis in cell models
Parallel library synthesis for SAR
Orthogonal halogen reactivity for sequential coupling
Diversity-oriented synthesis; regioselectivity verification

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